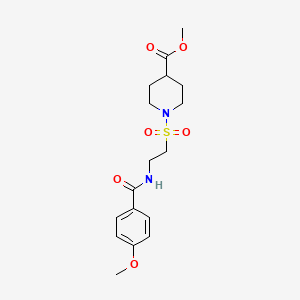

N-Ethyl-N-(2-methylsulfanylethyl)but-3-yn-1-amine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethyl-N-(2-methylsulfanylethyl)but-3-yn-1-amine;hydrochloride, also known as MTSEA or 2-((2-Methylsulfanyl)ethylamino)ethyl methanethiosulfonate hydrochloride, is a chemical compound that is widely used in scientific research for its ability to modify proteins and study their functions. MTSEA is a thiol-specific reagent that reacts with cysteine residues in proteins, leading to the formation of covalent bonds and altering the protein's structure and activity.

Scientific Research Applications

Comprehensive Analysis of EN300-7437207 Applications

EN300-7437207: , also known as N-Ethyl-N-(2-methylsulfanylethyl)but-3-yn-1-amine;hydrochloride, is a compound with potential applications in various scientific research fields. Below is a detailed analysis of six unique applications, each within its own dedicated section.

Synthesis of Novel Organic Molecules

EN300-7437207 can serve as a building block in the synthesis of complex organic molecules. Its alkyne functionality allows for various coupling reactions, such as the Sonogashira coupling, which can lead to the formation of new carbon-carbon bonds. This is particularly useful in the development of pharmaceuticals and agrochemicals.

Catalyst in Organic Reactions

The compound’s amine group can act as a ligand, forming complexes with transition metals. These complexes can catalyze a variety of organic reactions, including hydrogenation and carbon-nitrogen bond formation, which are critical in the synthesis of amines used in drug development.

Material Science

In material science, EN300-7437207 could be utilized to modify the surface properties of materials. By attaching this compound to the surface of nanoparticles, researchers can alter their solubility, enhance their stability, and facilitate their use in biomedical applications like drug delivery.

Bioconjugation

The compound’s reactive groups make it suitable for bioconjugation techniques. It can be used to attach biomolecules to various substrates or to each other, which is essential in the creation of biosensors and diagnostic tools.

Development of Fluorescent Probes

EN300-7437207’s structure allows for the potential development of fluorescent probes. By incorporating this compound into fluorescent dyes, researchers can track biological processes in real-time, aiding in cellular imaging and analysis.

CO2 Capture and Sequestration

Research has shown that compounds similar to EN300-7437207 can play a role in the development of new ionic liquids for CO2 capture. These ionic liquids can effectively sequester CO2 and be recycled, showcasing efficiency and environmental friendliness .

Atmospheric Chemistry

In atmospheric chemistry, EN300-7437207-related compounds are significant for understanding air quality and particle formation. Studies involving the oxidation of primary aliphatic amines with NO3 radicals have shown substantial aerosol formation, which has implications for rural communities.

Asymmetric Synthesis

EN300-7437207 is used in the asymmetric synthesis of amines. The use of N-tert-Butanesulfinyl aldimines and ketimines as intermediates for synthesizing enantioenriched amines is a notable application in this field.

properties

IUPAC Name |

N-ethyl-N-(2-methylsulfanylethyl)but-3-yn-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NS.ClH/c1-4-6-7-10(5-2)8-9-11-3;/h1H,5-9H2,2-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTSAAAIYHJUSJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCC#C)CCSC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-5-morpholin-4-ylsulfonylfuran-2-carboxamide](/img/structure/B2594786.png)

![(E)-N-[2-(4-Chlorophenyl)-5-methoxypentyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2594790.png)

![N-(3,4-difluorophenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2594791.png)

![2,4-Dichloro-N-[2-[cyanomethyl(propyl)amino]-2-oxoethyl]benzamide](/img/structure/B2594797.png)

![(4Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[(5-methylfuran-2-yl)methylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2594806.png)